molecular formula C15H15NO B4887721 2-methyl-N-(4-methylphenyl)benzamide CAS No. 58249-89-1

2-methyl-N-(4-methylphenyl)benzamide

Cat. No.: B4887721
CAS No.: 58249-89-1
M. Wt: 225.28 g/mol
InChI Key: UKZCQNUSSCDZFJ-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 2-Methyl-N-(4-methylphenyl)benzamide (IUPAC name) is a benzanilide derivative featuring a benzoyl ring substituted with a methyl group at the ortho position and an aniline ring substituted with a para-methyl group. Its molecular formula is C₁₅H₁₅NO, with a molar mass of 225.28 g/mol . The compound crystallizes in a monoclinic system (space group C2/c) with unit cell parameters: a = 40.6634 Å, b = 7.1770 Å, c = 8.9418 Å, β = 96.173°, and Z = 8 .

Properties

IUPAC Name

2-methyl-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-7-9-13(10-8-11)16-15(17)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZCQNUSSCDZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282744
Record name 2-methyl-N-(4-methylphenyl)benzamide
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Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58249-89-1
Record name 2-Methyl-N-(4-methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58249-89-1
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Record name NSC 27872
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Record name NSC27872
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Record name 2-methyl-N-(4-methylphenyl)benzamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure selective monoacylation, as the presence of two amine groups in the starting material can lead to the formation of by-products . The reaction is usually performed in a microreactor system to optimize the reaction conditions and improve yield .

Industrial Production Methods

In industrial settings, the continuous flow process is often employed for the production of this compound. This method allows for better control over reaction parameters and scalability. The use of microreactor systems in industrial production helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Key Reaction Types

Reaction Type Reagents/Conditions Products
Oxidation Potassium permanganate (KMnO₄)Nitro derivatives (e.g., nitrobenzamide)
Reduction Hydrogen gas (H₂) with Pd catalystAmino derivatives (e.g., benzamide with NH₂ groups)
Electrophilic Aromatic Substitution Halogenating agents (Br₂, Cl₂)Halogenated derivatives (e.g., bromobenzamide)

Mechanistic Insights :

  • Oxidation occurs at the amino group, forming nitro derivatives .

  • Reduction reverses nitro groups back to amines, preserving the amide core .

  • Substitution is facilitated by the electron-rich benzene rings, enabling electrophilic attacks at para/ortho positions .

Photolysis and Decomposition

Irradiation in protic solvents (e.g., ethanol) yields:

Product Key Reaction Pathway
Benzil Dimerization of benzoyl radicals
Benzoic Acid Oxidative cleavage of benzoyl radicals
Amide Derivatives Hydrogen abstraction by amide radicals

Mechanism :

  • Radical Formation : UV irradiation generates benzoyl radicals (C₆H₅CO·) and amide radicals (N-(4-methylphenyl)benzamido·) .

  • Dimerization : Benzoyl radicals combine to form benzil .

  • Oxidation : Benzoyl radicals oxidize to benzoic acid .

Intermolecular Interactions and Stability

The compound exhibits N—H···O hydrogen bonding , which stabilizes its crystal lattice . This interaction influences:

  • Crystal Packing : Molecules form chains along the b-axis via N—H···O linkages .

  • Reactivity : Hydrogen bonding may reduce reactivity toward nucleophilic substitution .

Comparison with Structural Isomers

Compound Reactivity Key Difference
This compound Moderate substitution reactivityOrtho-methyl groups enhance stability
N-(3-Methylphenyl)benzamide Higher substitution reactivityPara-methyl groups increase electron density
N-(4-Chlorophenyl)benzamide Lower substitution reactivityElectron-withdrawing Cl groups reduce reactivity

Research Findings

  • Antibacterial Activity : Derivatives show inhibition against Gram-positive bacteria, suggesting structural modifications (e.g., halogenation) could enhance potency .

  • Crystallographic Insights : Dihedral angles between amide linkages and aromatic rings (36.9°–46.4°) influence reaction pathways .

Scientific Research Applications

Structural Characteristics

The compound features a central amide group that exhibits distinct conformational properties. The N-H and C=O bonds are trans to each other, which influences its intermolecular interactions. The molecule forms infinite chains through N-H···O hydrogen bonds, contributing to its stability and potential applications in solid-state chemistry .

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological properties. Its structure is similar to other benzanilides known for their biological activities, including anti-inflammatory and analgesic effects. Studies on related compounds have shown promise in treating conditions such as pain and inflammation .

Case Study: Anti-inflammatory Activity

A study conducted by Gowda et al. (2008) investigated the anti-inflammatory properties of benzanilide derivatives. The results suggested that modifications in the amide group could enhance anti-inflammatory activity. Although specific data on this compound is limited, its structural similarities imply potential efficacy .

Crystal Engineering

The crystal structure of this compound has been extensively studied, revealing insights into its packing and stability. The compound crystallizes in a triclinic system with notable intermolecular interactions that can be exploited in material science applications .

The extensive crystallographic studies of this compound reveal significant insights into its molecular interactions and packing efficiency. The formation of hydrogen-bonded chains contributes to the stability of the crystal lattice, making it a candidate for further studies in supramolecular chemistry .

Case Study: Hydrogen Bonding Patterns

In a detailed analysis by Kožíšek et al., the hydrogen bonding patterns were characterized, showing how these interactions influence the physical properties of the compound. The study emphasized the role of hydrogen bonds in determining the thermal stability and solubility of crystalline materials .

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

  • Conformation : The amide group (–NHCO–) adopts a trans arrangement of N–H and C=O bonds. The C=O bond is syn to the ortho-methyl group on the benzoyl ring, a conformation shared with analogs like 2-methyl-N-phenylbenzamide .
  • Dihedral Angles : The benzoyl and aniline rings form a dihedral angle of 81.44° , while the amide group tilts at 59.96° relative to the benzoyl ring .
  • Hydrogen Bonding : Molecules are linked via N–H⋯O hydrogen bonds into infinite chains along the c-axis , with bond parameters: N–H = 0.86 Å, H⋯O = 2.06 Å, N⋯O = 2.902 Å , and ∠N–H⋯O = 166° .

Synthesis The compound is synthesized by condensing 2-methylbenzoyl chloride with 4-methylaniline in ethanol. Crystals are obtained via slow evaporation, yielding plate-like colorless crystals suitable for X-ray diffraction .

Table 1: Structural Parameters of Selected Benzanilides
Compound Dihedral Angle (Benzoyl-Aniline) Amide Tilt Angle Hydrogen Bonding Pattern Space Group Reference
2-Methyl-N-(4-methylphenyl)benzamide 81.44° 59.96° Chains along c-axis (N–H⋯O) C2/c
4-Methyl-N-(4-methylphenyl)benzamide 59.6° 32.3° Chains along b-axis (N–H⋯O) C2/c
N-(4-Methylphenyl)benzamide 63.4° 20.7° Dimers via N–H⋯O P2₁/c
2-Methyl-N-(3-chlorophenyl)benzamide 83.1° 46.4° Chains along b-axis (N–H⋯O) P2₁/n
Key Findings:

Substituent Position Effects :

  • Ortho vs. Para Methyl Groups : The ortho-methyl group in this compound increases steric hindrance, leading to a larger dihedral angle (81.44° ) compared to its para-methyl analog (59.6° ) .
  • Chlorine Substituents : Replacing the para-methyl group with chlorine (e.g., 2-methyl-N-(4-chlorophenyl)benzamide) minimally affects the dihedral angle (83.1° ) but alters hydrogen bond geometry .

Amide Group Conformation :

  • The anti-conformation in 4-methyl-N-(4-methylphenyl)benzamide reduces steric clash, resulting in a smaller amide tilt angle (32.3° ) compared to the title compound (59.96° ) .

Hydrogen Bonding and Crystal Packing :

  • All analogs form supramolecular chains via N–H⋯O bonds, but the packing axis (b vs. c) depends on substituent size and symmetry .

Table 2: Substituent Effects on Physical Properties
Compound Melting Point (°C) Solubility (Ethanol) Bioactivity (If Reported)
This compound Not reported High None
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide 162–164 Moderate Antibacterial
4-Fluoro-N-(4-methylphenyl)benzamide 145–147 High Not reported
Notable Comparisons:
  • Thiourea Derivatives : Introducing a thiourea group (e.g., 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide) adds intramolecular hydrogen bonds (N–H⋯S) and confers antibacterial activity, absent in the parent compound .
  • Halogenated Analogs : 4-Fluoro-N-(4-methylphenyl)benzamide shows similar solubility but lower thermal stability (melting point 145–147°C ) compared to the title compound .

Biological Activity

2-Methyl-N-(4-methylphenyl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.

Synthesis and Structural Characteristics

The compound is synthesized through standard organic chemistry methods involving the reaction of 4-methylphenyl isocyanate with 2-methylbenzoyl chloride. Characterization of the compound was performed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography.

Crystal Structure Analysis

X-ray diffraction studies reveal that this compound crystallizes in a triclinic system with the space group P-1. The lattice constants are as follows:

ParameterValue
a7.5579 Å
b8.8601 Å
c23.363 Å
α97.011°
β96.932°
γ90.051°
Z4

The structure exhibits significant intramolecular and intermolecular hydrogen bonding, which stabilizes the molecular arrangement within the crystal lattice .

Antimicrobial Activity

Research has shown that amide derivatives, including this compound, exhibit varying degrees of antimicrobial activity. In a screening study against four bacterial strains (two gram-positive and two gram-negative), this compound did not demonstrate remarkable antibacterial properties . This suggests that while it may possess some biological activity, its efficacy as an antimicrobial agent is limited.

Anticonvulsant Potential

Some studies indicate that related compounds in the benzamide class have been evaluated for anticonvulsant activity. While specific data on this compound's anticonvulsant effects are sparse, its structural analogs have shown promise in treating seizures . This opens avenues for further research into its potential neurological applications.

Case Studies and Research Findings

  • Structural Conformation : The conformation of the N—H and C=O bonds in the compound is trans to each other, indicating a stable configuration that may influence its biological interactions .
  • Hydrogen Bonding : The presence of N—H···O hydrogen bonds contributes to the formation of infinite molecular chains along the c-axis in the crystal structure, which might play a role in its biological activity through enhanced solubility or interaction with biological targets .
  • Hirshfeld Surface Analysis : This analysis has shown that intermolecular interactions such as C–H···π and C–H···O contribute to the stability of the crystal structure, which may correlate with its biological properties .

Q & A

Q. What are the standard synthetic routes for 2-methyl-N-(4-methylphenyl)benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 2-methylbenzoyl chloride with 4-methylaniline in anhydrous solvents like dichloromethane or toluene under reflux . Key parameters include maintaining stoichiometric ratios (1:1 molar ratio of acyl chloride to aniline), using a base (e.g., triethylamine) to neutralize HCl byproducts, and controlling temperature (60–80°C) to avoid side reactions. Post-synthesis purification involves recrystallization from ethanol, which yields prism-like colorless crystals suitable for X-ray analysis .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural characterization requires:

  • Single-crystal X-ray diffraction (SC-XRD): Monoclinic crystal system (space group C2/c) with unit cell parameters a = 40.6634 Å, b = 7.1770 Å, c = 8.9418 Å, β = 96.173° . Hydrogen bonding (N–H···O) forms infinite chains along the c-axis, critical for lattice stability.
  • Spectroscopy: FT-IR confirms amide C=O stretching at ~1650 cm⁻¹ and N–H bending at ~3300 cm⁻¹. 1^1H NMR (CDCl₃) shows aromatic protons at δ 6.8–7.8 ppm and methyl groups at δ 2.3–2.5 ppm .

Q. What are the primary intermolecular interactions governing the crystal packing of this compound?

The crystal lattice is stabilized by N–H···O hydrogen bonds (N1–H1N···O1; 2.98 Å) between the amide proton and carbonyl oxygen of adjacent molecules, forming 1D chains. van der Waals interactions between methyl groups and aromatic π-π stacking (3.8 Å separation) further contribute to packing efficiency .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL) resolve disorder in methyl groups during refinement?

In SC-XRD refinement using SHELXL, methyl group disorder (e.g., C15-methyl in ) is modeled via the AFIX 127 command, which applies geometric constraints and partitions occupancy ratios. Restraints (DELU) limit anisotropic displacement parameter deviations (σ = 0.003) for atoms in the aniline ring to reduce overfitting . Hydrogen bonding parameters (e.g., D–H···A angles) are validated using PLATON to ensure geometric plausibility .

Q. What discrepancies arise between experimental and computational bond lengths/angles, and how are they reconciled?

For N–C bonds in the amide group, experimental values (1.335–1.365 Å) may deviate from DFT-calculated lengths by ~0.02 Å due to crystal packing effects. Torsional angles (e.g., C–N–C–O) are sensitive to intermolecular forces; energy minimization using Gaussian09 with B3LYP/6-31G(d) basis sets can reconcile these differences .

Q. How does substitution at the benzoyl ring (e.g., 2-methyl vs. 4-cyano) alter bioactivity?

Comparative studies show that ortho-methyl substitution enhances antibacterial activity against S. aureus (MIC = 32 µg/mL) by increasing lipophilicity (logP = 3.2 vs. 2.8 for 4-cyano analogs). However, steric hindrance from the methyl group reduces solubility (<0.1 mg/mL in PBS), necessitating formulation adjustments for in vivo studies .

Q. What challenges occur during crystallization, and how are anisotropic thermal motion addressed?

Slow evaporation from ethanol often induces twinning due to competing hydrogen bonding motifs. Anisotropic displacement parameters (ADPs) for aromatic carbons are refined using the RIGU command in SHELXL to model thermal ellipsoids accurately. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements minimize thermal motion artifacts .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how should this be addressed?

Discrepancies in melting points (e.g., 196–197°C vs. 202–205°C) arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) at 10°C/min under N₂ identifies polymorph transitions, while PXRD distinguishes crystalline phases. Recrystallization from polar aprotic solvents (e.g., DMF) stabilizes the dominant polymorph .

Q. How do conflicting bioactivity results (e.g., gram-positive vs. gram-negative efficacy) inform mechanism studies?

Activity against gram-positive bacteria (e.g., B. subtilis) but not gram-negative strains (e.g., E. coli) suggests limited membrane permeability. Liposome permeability assays with fluorescent probes (e.g., Nile Red) quantify compound uptake, while molecular docking (AutoDock Vina) identifies potential targets like penicillin-binding proteins .

Methodological Resources

  • Crystallography: SHELX suite for structure solution/refinement , ORTEP-3 for thermal ellipsoid visualization .
  • Computational Chemistry: Gaussian09 for DFT optimization , PyMOL for hydrogen bond analysis .
  • Bioactivity Testing: Broth microdilution (CLSI guidelines) for MIC determination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-methyl-N-(4-methylphenyl)benzamide
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